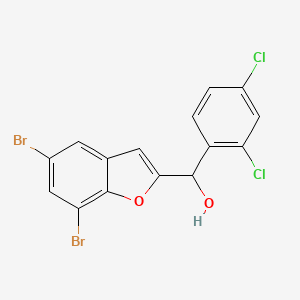

(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol” is a chemical compound with the molecular formula C15H8Br2Cl2O2 . It has a molecular weight of 450.94 .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of palladium nanoparticles to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of “(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol” consists of a benzofuran ring substituted with bromine atoms at the 5 and 7 positions. The benzofuran ring is attached to a methanol group through a phenyl ring, which is substituted with chlorine atoms at the 2 and 4 positions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol” such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have been recognized for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . The compound , with its furan derivative, could potentially be used in the development of new antibacterial drugs.

Antimicrobial Drugs

The rise in drug resistance to clinically utilized anti-infectives has created an urgent need to find new antimicrobial compounds . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics , making them potential candidates for the development of new antimicrobial drugs.

Treatment of Multi-resistant Illnesses

Furan-containing compounds have been employed as medicines in a number of distinct disease areas . The compound could potentially be used in the treatment of multi-resistant illnesses.

Synthesis of Novel Drugs

The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . The compound, with its furan derivative, could be used in the synthesis of novel drugs.

Benzofuran-based Molecules

Benzofuran, a versatile heterocyclic compound, has gained considerable attention due to its diverse biological activities, distinctive structural characteristics, broad synthetic approaches, and extensive applications . The compound, with its benzofuran derivative, could be used in the development of new benzofuran-based molecules.

Antimicrobial Activity

The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups . The compound, with its benzofuran derivative, could potentially exhibit antimicrobial activity.

Natural Products Containing Benzofuran Rings

Research on natural products containing benzofuran has remarkably increased during the past few decades . The compound, with its benzofuran derivative, could potentially be used in the study and characterization of these natural products.

Synthesis of Benzofuran Derivatives

The compound could potentially be used in the synthesis of diverse benzofuran derivatives, highlighting innovative strategies, synthetic methodologies, and significant breakthroughs in the field .

Safety and Hazards

Future Directions

Benzofuran and its derivatives, including “(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research could focus on exploring its full therapeutic potential for the treatment of microbial diseases .

Mechanism of Action

Target of Action

Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide array of biological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes and receptors . They interact with their targets, leading to changes in the biological activities of these targets .

Biochemical Pathways

Benzofuran derivatives have been known to affect a variety of biochemical pathways, leading to their wide range of biological and pharmacological applications .

Pharmacokinetics

It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been found to exhibit significant activity including antifungal, antiprotozoal, antitubercular, antiinflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Action Environment

The design of new antimicrobial agents using benzofuran as a scaffold has emerged as a promising area of research .

properties

IUPAC Name |

(5,7-dibromo-1-benzofuran-2-yl)-(2,4-dichlorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2Cl2O2/c16-8-3-7-4-13(21-15(7)11(17)5-8)14(20)10-2-1-9(18)6-12(10)19/h1-6,14,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRYPRJYFTWQCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C2=CC3=CC(=CC(=C3O2)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983467.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2983471.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983477.png)

![1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2983478.png)

![3,6-dichloro-N-[3-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2983482.png)